Cas no 941869-85-8 (6-bromo-2-(piperazin-1-yl)-1,3-benzothiazole)

6-Bromo-2-(piperazin-1-yl)-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a bromine atom at the 6-position and a piperazine moiety at the 2-position. This structure imparts versatility in medicinal chemistry and pharmaceutical research, particularly as a key intermediate in the synthesis of bioactive molecules. The bromine substituent enhances reactivity for further functionalization, while the piperazine group contributes to improved solubility and binding affinity in target interactions. Its well-defined synthetic pathway and stability under standard conditions make it a reliable building block for developing compounds with potential applications in CNS-targeted therapies and enzyme inhibition studies. The compound is typically characterized by HPLC, NMR, and mass spectrometry for purity verification.
6-bromo-2-(piperazin-1-yl)-1,3-benzothiazole structure
941869-85-8 structure
Product Name:6-bromo-2-(piperazin-1-yl)-1,3-benzothiazole
CAS No:941869-85-8
MF:C11H12BrN3S
MW:298.202079772949
MDL:MFCD09743164
CID:2130860
PubChem ID:42281675
Update Time:2025-06-12

6-bromo-2-(piperazin-1-yl)-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • 6-bromo-2-piperazin-1-yl-benzothiazole
    • 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole
    • 6-bromo-2-(piperazin-1-yl)-1,3-benzothiazole
    • OHRJQQRXIZWXMH-UHFFFAOYSA-N
    • 6-bromo-2-(piperazin-1-yl)benzo[d]thiazole
    • Benzothiazole, 6-bromo-2-(1-piperazinyl)-
    • MDL: MFCD09743164
    • Inchi: 1S/C11H12BrN3S/c12-8-1-2-9-10(7-8)16-11(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2
    • InChI Key: OHRJQQRXIZWXMH-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)SC(=N2)N1CCNCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 247
  • Topological Polar Surface Area: 56.4

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Additional information on 6-bromo-2-(piperazin-1-yl)-1,3-benzothiazole

Introduction to 6-bromo-2-(piperazin-1-yl)-1,3-benzothiazole (CAS No. 941869-85-8)

6-bromo-2-(piperazin-1-yl)-1,3-benzothiazole, identified by the Chemical Abstracts Service Number (CAS No.) 941869-85-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research and drug development. This compound belongs to the benzothiazole family, a class of molecules known for their broad spectrum of biological activities. The structural incorporation of a bromine atom at the 6-position and a piperazine moiety at the 2-position introduces unique pharmacophoric features that contribute to its potential therapeutic applications.

The benzothiazole core is a fused bicyclic system consisting of a benzene ring and a thiazole ring, both of which are electron-deficient aromatic structures. This inherent electron deficiency makes benzothiazole derivatives highly reactive and capable of forming various types of interactions with biological targets. The presence of the bromine atom further enhances the reactivity of the molecule, allowing for further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are widely employed in medicinal chemistry to construct more complex molecular architectures.

The piperazine ring, a six-membered nitrogen-containing heterocycle, is another key pharmacophore in 6-bromo-2-(piperazin-1-yl)-1,3-benzothiazole. Piperazine derivatives are well-documented for their ability to modulate biological processes by interacting with receptors and enzymes. For instance, many drugs targeting central nervous system disorders, antifungal agents, and anti-inflammatory medications incorporate piperazine scaffolds due to their favorable pharmacokinetic properties and binding affinities. The combination of a benzothiazole moiety with a piperazine group in this compound suggests potential applications in areas where both structural classes are known to be effective.

Recent advancements in drug discovery have highlighted the importance of multitarget engagement in developing effective therapeutics. The dual presence of the benzothiazole and piperazine moieties in 6-bromo-2-(piperazin-1-yl)-1,3-benzothiazole positions it as a promising candidate for multitarget inhibitors. For example, studies have shown that benzothiazole derivatives can interact with various enzymes and receptors involved in metabolic diseases, while piperazine-based compounds have been explored for their role in modulating neurotransmitter systems. This dual functionality may enable the development of novel therapeutic agents with enhanced efficacy and reduced side effects.

The synthesis of 6-bromo-2-(piperazin-1-yl)-1,3-benzothiazole involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the bromine atom typically involves halogenation reactions, while the attachment of the piperazine group often necessitates nucleophilic substitution or condensation reactions. The choice of synthetic route can significantly impact the final properties of the compound, including its solubility, stability, and bioavailability. Recent research has focused on developing greener synthetic methods that minimize waste and reduce environmental impact without compromising efficiency.

In terms of biological activity, preliminary studies on 6-bromo-2-(piperazin-1-yl)-1,3-benzothiazole have revealed intriguing potential. In vitro assays have demonstrated that this compound exhibits inhibitory activity against certain enzymes implicated in inflammatory pathways. Additionally, its interaction with specific receptors has been explored using computational modeling techniques, which predict favorable binding affinities for several therapeutic targets. These findings align with the broader trend in drug discovery toward identifying molecules that can modulate complex biological networks.

The pharmaceutical industry has long been interested in heterocyclic compounds due to their diverse biological activities and structural versatility. Among these compounds, benzothiazoles have emerged as particularly important scaffolds for drug development. Their ability to engage multiple biological targets makes them valuable starting points for designing novel therapeutics. The introduction of substituents such as bromine atoms and piperazine groups further enhances their utility by expanding their chemical space and functional potential.

One area where 6-bromo-2-(piperazin-1-yl)-1,3-benzothiazole shows promise is in the treatment of neurological disorders. Piperazine derivatives are known to interact with neurotransmitter receptors, making them candidates for drugs targeting conditions such as depression, anxiety, and epilepsy. The benzothiazole component adds another layer of complexity that could contribute to improved receptor selectivity or allosteric modulation effects. Such multifaceted interactions may lead to more effective treatments with fewer off-target effects compared to traditional monotherapies.

Furthermore, the chemical diversity inherent in 6-bromo-2-(piperazin-1-yl)-1,3-benzothiazole allows for further derivatization to explore new pharmacological profiles. By modifying other positions on the benzothiazole ring or exploring different piperazine derivatives, researchers can generate libraries of compounds with tailored properties for specific therapeutic applications. This approach aligns with modern drug discovery strategies that emphasize structure-based design and high-throughput screening to identify lead compounds efficiently.

The role of computational chemistry in understanding the behavior of complex molecules cannot be overstated. Advanced computational methods such as molecular dynamics simulations and quantum mechanical calculations have become indispensable tools for predicting how 6-bromo-2-(piperazin-1-yl)-1,3-benzothiazole will interact with biological targets at an atomic level. These techniques provide insights into binding affinities, enzyme inhibition mechanisms, and potential side effects before expensive wet-lab experiments are conducted.

In conclusion,6-bromo-2-(piperazin-1-y l)-1 ,3 -benzothia z ole ( CAS No . 941869 -85 -8 ) represents an exciting opportunity for pharmaceutical innovation . Its unique structural features , combined with recent advances i n synthetic chemistry an d computational biology , set th e stage f or developi ng novel therapeutic s . As researc h continues t o uncover new applications an d refine synthetic methodologies , this compoun d is poised t o play a significant role i n future drug development efforts . p >

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